molecular formula C25H27N3O7 B11158733 N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine

N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine

Cat. No.: B11158733
M. Wt: 481.5 g/mol
InChI Key: OPXGJENSLHDKTQ-FQEVSTJZSA-N
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Description

N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine typically involves multiple steps. One common approach starts with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with N-carbamoyl-L-ornithine under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C25H27N3O7

Molecular Weight

481.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C25H27N3O7/c1-15-18-10-9-17(13-21(18)35-24(32)19(15)12-16-6-3-2-4-7-16)34-14-22(29)28-20(23(30)31)8-5-11-27-25(26)33/h2-4,6-7,9-10,13,20H,5,8,11-12,14H2,1H3,(H,28,29)(H,30,31)(H3,26,27,33)/t20-/m0/s1

InChI Key

OPXGJENSLHDKTQ-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCCNC(=O)N)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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